Cas no 88488-72-6 (1,3-Butanedione, 1,4-bis[3-(trifluoromethyl)phenyl]-)

1,3-Butanedione, 1,4-bis[3-(trifluoromethyl)phenyl]- structure
88488-72-6 structure
Product name:1,3-Butanedione, 1,4-bis[3-(trifluoromethyl)phenyl]-
CAS No:88488-72-6
MF:C18H12O2F6
MW:374.27708
CID:630850
PubChem ID:13201827

1,3-Butanedione, 1,4-bis[3-(trifluoromethyl)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Butanedione, 1,4-bis[3-(trifluoromethyl)phenyl]-
    • 1,4-bis[3-(trifluoromethyl)phenyl]butane-1,3-dione
    • 88488-72-6
    • DTXSID00527045
    • Inchi: InChI=1S/C18H12F6O2/c19-17(20,21)13-5-1-3-11(7-13)8-15(25)10-16(26)12-4-2-6-14(9-12)18(22,23)24/h1-7,9H,8,10H2
    • InChI Key: ZAKMLVJPGOYXOH-UHFFFAOYSA-N
    • SMILES: C1=CC(=CC(=C1)C(F)(F)F)CC(=O)CC(=O)C2=CC(=CC=C2)C(F)(F)F

Computed Properties

  • Exact Mass: 374.07414859g/mol
  • Monoisotopic Mass: 374.07414859g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 511
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 34.1Ų

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